molecular formula C16H22N2O5 B2495649 1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034568-95-9

1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2495649
CAS RN: 2034568-95-9
M. Wt: 322.361
InChI Key: GPCNHPNRCLYEMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea" often involves multicomponent reactions that allow for the creation of densely functionalized heterocycles. An example is the use of urea as an organo-catalyst in eco-friendly, one-pot synthesis methods for creating pyran-annulated heterocycles, showcasing the versatility and efficiency of modern synthetic approaches (Brahmachari & Banerjee, 2014).

Molecular Structure Analysis

X-ray diffraction analysis plays a crucial role in determining the molecular and crystal structure of such compounds, providing insights into their stereochemistry and molecular conformations. For instance, studies on pyrazole derivatives containing benzo[d][1,3]dioxol-5-yl groups have revealed complex hydrogen bonding patterns and supramolecular assemblies, contributing to a deeper understanding of their structural characteristics (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Complex-Forming Tendencies

  • The study on N-Hydroxyamide-Containing Heterocycles explores the synthesis and iron(III) complex-forming tendency of compounds including 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone, which are synthesized through reactions involving N-(benzyloxy)urea and other reagents. This research contributes to understanding the chemical behavior of similar urea derivatives in forming complexes with metals, which could be applicable in the development of new metal coordination compounds or in studying metal interactions in biological systems (Ohkanda et al., 1993).

Multicomponent Reaction Synthesis

  • Another study focuses on the one-pot synthesis of functionalized 2-amino-3-cyano-4H-pyrans and related heterocycles using urea as an organo-catalyst. This demonstrates the utility of urea in facilitating eco-friendly and efficient syntheses of pharmaceutically relevant compounds, highlighting the versatility of urea derivatives in synthetic organic chemistry (Brahmachari & Banerjee, 2014).

Organic Synthesis and Oxidative Reactions

  • Research on oxidative esterification using urea-2,2-dihydroperoxypropane showcases an innovative approach to transforming aromatic aldehydes to their corresponding benzoate derivatives. This study reveals the potential of urea derivatives in serving as solid oxidants for organic synthesis, offering a novel route for the synthesis of esters under mild conditions (Khosravi et al., 2017).

Hydrogel Formation and Self-Assembly

  • Anion tuning of hydrogel properties research indicates that urea derivatives can significantly influence the physical properties of hydrogels through interactions involving hydrogen bonding and π-π stacking. This suggests applications in material science, particularly in designing hydrogels with tunable mechanical and morphological properties for biomedical or environmental applications (Lloyd & Steed, 2011).

properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(20,11-2-3-13-14(8-11)23-10-22-13)9-17-15(19)18-12-4-6-21-7-5-12/h2-3,8,12,20H,4-7,9-10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCNHPNRCLYEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1CCOCC1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea

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